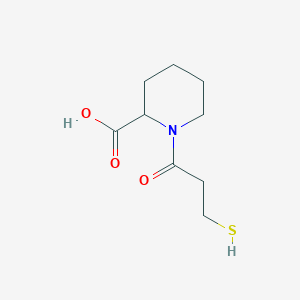
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a sulfanylpropanoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 3-sulfanylpropanoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid group of piperidine-2-carboxylic acid and the sulfanyl group of 3-sulfanylpropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Pipecolic Acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the sulfanylpropanoyl group.
Captopril: Contains a sulfanyl group but has a different core structure.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is unique due to the presence of both the piperidine ring and the sulfanylpropanoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
73100-02-4 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c11-8(4-6-14)10-5-2-1-3-7(10)9(12)13/h7,14H,1-6H2,(H,12,13) |
InChI Key |
MUEOAIYGGDKMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















